molecular formula C18H19FN4O3 B2411295 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1226441-85-5

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2411295
CAS RN: 1226441-85-5
M. Wt: 358.373
InChI Key: SYHPXEXVKIZLKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” are not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties of “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” are not available in the retrieved data .

Scientific Research Applications

Molecular Studies and Drug Development

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its analogs have been extensively studied for their selective inhibitory activities against various kinases within the Met kinase superfamily. These compounds have shown promise in tumor stasis in preclinical models, paving the way for their consideration in clinical trials. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This class of compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to the advancement of one such compound into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Polymer Synthesis

Research has also explored the synthesis of polyamides containing various molecules, including theophylline and thymine, using compounds similar in structure to N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. These studies highlight the potential of such compounds in creating new materials with specific properties, such as solubility in DMSO and formic acid, and in some cases, water. The resulting polyamides, characterized by their molecular weights and solubility, could have applications ranging from biomedical to technological fields (Hattori & Kinoshita, 1979).

Medical Imaging

Certain derivatives of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been evaluated for their suitability as PET radioligands for imaging serotonin 5-HT1A receptors in the human brain. These studies have shown that such compounds can provide valuable insights into neuropsychiatric disorders by allowing for the in vivo quantification of receptor sites, offering a potential tool for both research and clinical diagnosis (Choi et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards information for “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is not available in the retrieved data .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-14-2-4-15(5-3-14)22-7-9-23(10-8-22)17(25)12-21-18(26)13-1-6-16(24)20-11-13/h1-6,11H,7-10,12H2,(H,20,24)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHPXEXVKIZLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CNC(=O)C3=CNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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